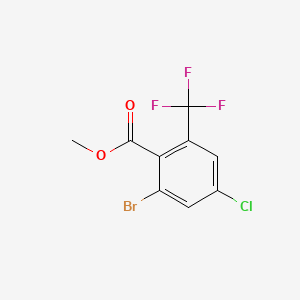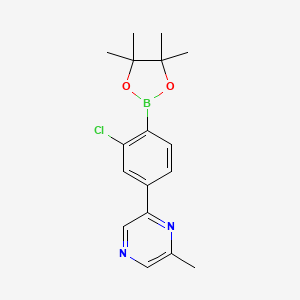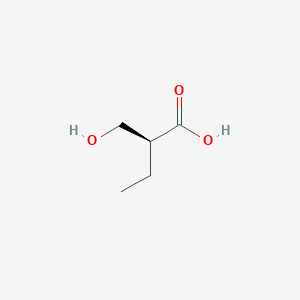
(s)-2-(Hydroxymethyl)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-(Hydroxymethyl)butyric acid is an organic compound with the molecular formula C₅H₁₀O₃ It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(Hydroxymethyl)butyric acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-keto-4-hydroxybutyric acid using chiral catalysts. Another method includes the hydrolysis of 2-(hydroxymethyl)butyronitrile under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods are favored due to their efficiency and sustainability. For example, certain strains of bacteria can be engineered to produce this compound through fermentation, which can then be purified and isolated for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-(Hydroxymethyl)butyric acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-ketobutyric acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl⁻, Br⁻) and amines (e.g., NH₃) can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-ketobutyric acid
Reduction: 2-(Hydroxymethyl)butanol
Substitution: Various substituted butyric acid derivatives
Applications De Recherche Scientifique
(s)-2-(Hydroxymethyl)butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and metabolic intermediates.
Medicine: Research is ongoing into its potential therapeutic effects, including its role in metabolic disorders and as a potential drug candidate.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of (s)-2-(Hydroxymethyl)butyric acid involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of important biomolecules. Its effects are mediated through the modulation of enzyme activity and the regulation of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybutyric acid: Similar in structure but lacks the hydroxymethyl group.
3-Hydroxybutyric acid: Differs in the position of the hydroxyl group.
4-Hydroxybutyric acid:
Uniqueness
(s)-2-(Hydroxymethyl)butyric acid is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxyl functional groups
Propriétés
Formule moléculaire |
C5H10O3 |
|---|---|
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
(2S)-2-(hydroxymethyl)butanoic acid |
InChI |
InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
Clé InChI |
ZMZQVAUJTDKQGE-BYPYZUCNSA-N |
SMILES isomérique |
CC[C@@H](CO)C(=O)O |
SMILES canonique |
CCC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL](/img/structure/B14025981.png)
![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)
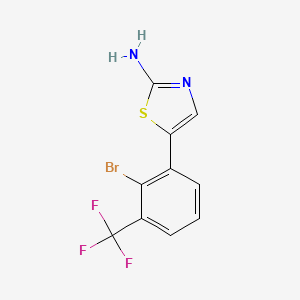
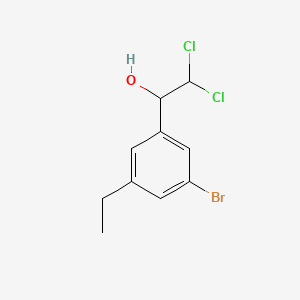


![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)

![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)
